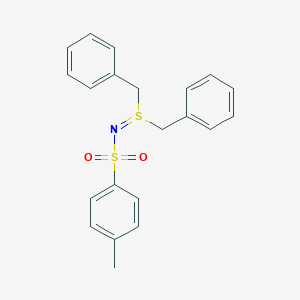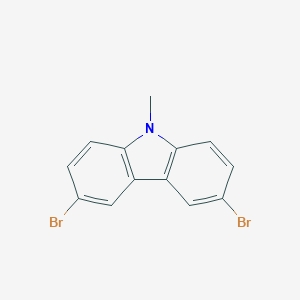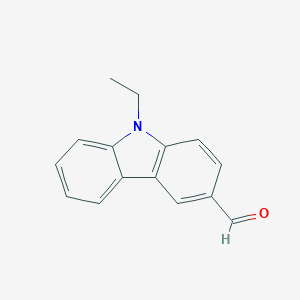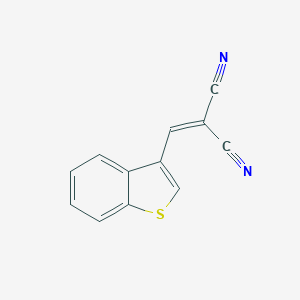
N-Isopropyl-3-formyl-2(1H)-pyridinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyl-3-formyl-2(1H)-pyridinethione, also known as IPPT, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a pyridine derivative, which is a class of compounds that have been widely used in medicinal chemistry due to their diverse biological activities.
Applications De Recherche Scientifique
N-Isopropyl-3-formyl-2(1H)-pyridinethione has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been investigated for its potential applications in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Isopropyl-3-formyl-2(1H)-pyridinethione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. In particular, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a key role in the regulation of neurotransmitter levels in the brain. By inhibiting the activity of acetylcholinesterase, N-Isopropyl-3-formyl-2(1H)-pyridinethione may be able to increase the levels of neurotransmitters in the brain, which could have therapeutic effects in the treatment of various neurological disorders.
Biochemical and Physiological Effects
N-Isopropyl-3-formyl-2(1H)-pyridinethione has been shown to have various biochemical and physiological effects in the body. In particular, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. These effects are believed to be due to the inhibition of various enzymes and proteins in the body, as well as the modulation of various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-Isopropyl-3-formyl-2(1H)-pyridinethione has several advantages as a tool for laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds that are used in laboratory experiments. However, N-Isopropyl-3-formyl-2(1H)-pyridinethione also has some limitations. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, N-Isopropyl-3-formyl-2(1H)-pyridinethione may have limited solubility in certain solvents, which could limit its use in certain laboratory experiments.
Orientations Futures
There are several future directions for research on N-Isopropyl-3-formyl-2(1H)-pyridinethione. One potential direction is to further investigate its mechanism of action and biological activity. This could involve studying its effects on different enzymes and proteins in the body, as well as its effects on different signaling pathways. Another potential direction is to investigate its potential applications in the development of novel materials with unique properties. This could involve synthesizing N-Isopropyl-3-formyl-2(1H)-pyridinethione derivatives with different functional groups, which could lead to the development of new materials with unique physical and chemical properties. Overall, N-Isopropyl-3-formyl-2(1H)-pyridinethione is a promising compound that has the potential to have significant applications in various fields of science.
Méthodes De Synthèse
N-Isopropyl-3-formyl-2(1H)-pyridinethione can be synthesized through a multistep process involving the reaction of 3-formylpyridine with isopropylamine and thioacetamide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield N-Isopropyl-3-formyl-2(1H)-pyridinethione. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.
Propriétés
Numéro CAS |
63254-06-8 |
|---|---|
Nom du produit |
N-Isopropyl-3-formyl-2(1H)-pyridinethione |
Formule moléculaire |
C9H11NOS |
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
1-propan-2-yl-2-sulfanylidenepyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NOS/c1-7(2)10-5-3-4-8(6-11)9(10)12/h3-7H,1-2H3 |
Clé InChI |
LNYFKUYQBQFYKS-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=CC=C(C1=S)C=O |
SMILES canonique |
CC(C)N1C=CC=C(C1=S)C=O |
Autres numéros CAS |
63254-06-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Bromophenyl)phenyl] benzenesulfonate](/img/structure/B189172.png)
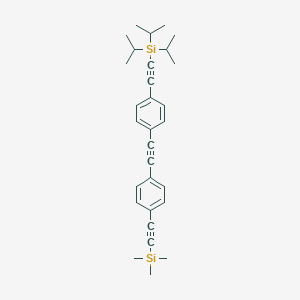
![4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione](/img/structure/B189175.png)


![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)
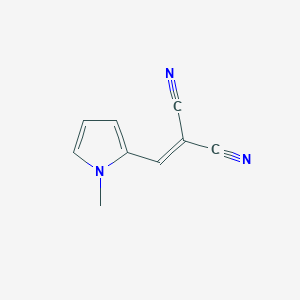
![2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B189188.png)
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)
